[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
The compound “[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the compound could have interesting chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazinyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .Scientific Research Applications
Molecular Interaction Studies
The molecular interactions of similar compounds have been extensively studied, particularly their binding with receptors such as the CB1 cannabinoid receptor. For example, one study analyzed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on its conformational behavior and interaction with the receptor, which could provide insights into the design of receptor-specific drugs (Shim et al., 2002).
Antimicrobial Activity
Certain pyridine derivatives, including compounds with structural similarities to the one , have been synthesized and tested for their antimicrobial properties. These studies aim to find new treatments for bacterial and fungal infections by exploring the efficacy of novel chemical structures (Patel et al., 2011).
Synthesis and Evaluation of Small Molecule Antagonists
Research has been conducted on the synthesis and evaluation of small molecule antagonists targeting specific receptors, such as the G protein-coupled receptor NPBWR1 (GPR7). These studies contribute to the development of drugs with potential therapeutic applications in treating conditions associated with these receptors (Romero et al., 2012).
Anticancer and Antimicrobial Agent Development
Research efforts have been focused on creating novel heterocyclic compounds that exhibit both anticancer and antimicrobial activities. These compounds are synthesized by incorporating biologically active entities such as oxazole, pyrazoline, and pyridine, and their efficacy is tested against cancer cell lines and microbial pathogens (Katariya et al., 2021).
Structural and Electronic Property Analysis
The structural and electronic properties of anticonvulsant drugs with similar chemical frameworks have been investigated to understand the relationship between the molecular structure and biological activity. These studies involve X-ray diffraction and molecular orbital calculations to elucidate the conformation and electronic characteristics of the compounds, which can inform the design of more effective drugs (Georges et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGESOIEFBCEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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